molecular formula C6H5BrN4 B13673299 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B13673299
M. Wt: 213.03 g/mol
InChI Key: JFRRUVXIRVVRRP-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure.

Preparation Methods

The synthesis of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another method involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization .

Chemical Reactions Analysis

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with molecular targets such as kinases. For example, it inhibits c-Met kinase by binding to its active site, thereby preventing the kinase from phosphorylating its substrates. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be compared with other similar compounds such as:

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H5BrN4/c1-4-9-6-2-8-5(7)3-11(6)10-4/h2-3H,1H3

InChI Key

JFRRUVXIRVVRRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(N=CC2=N1)Br

Origin of Product

United States

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